Cas no 1185245-32-2 ((E)-3-Hydroxy Tamoxifen-d5)

(E)-3-Hydroxy Tamoxifen-d5 化学的及び物理的性質
名前と識別子
-
- (E)-3-Hydroxy Tamoxifen-d5
-
- インチ: 1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+/i1D3,4D2
- InChIKey: ZQZFYGIXNQKOAV-MACVRGHVSA-N
- ほほえんだ: C1(O)=CC=CC(/C(/C2=CC=C(OCCN(C)C)C=C2)=C(/C2=CC=CC=C2)\C([2H])([2H])C([2H])([2H])[2H])=C1
(E)-3-Hydroxy Tamoxifen-d5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H954722-1mg |
(E)-3-Hydroxy Tamoxifen-d5 |
1185245-32-2 | 1mg |
$196.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H954722-1mg |
(E)-3-Hydroxy Tamoxifen-d5 |
1185245-32-2 | 1mg |
¥1680.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H954722-10mg |
(E)-3-Hydroxy Tamoxifen-d5 |
1185245-32-2 | 10mg |
¥13440.00 | 2023-09-15 | ||
TRC | H954722-10mg |
(E)-3-Hydroxy Tamoxifen-d5 |
1185245-32-2 | 10mg |
$1533.00 | 2023-05-18 |
(E)-3-Hydroxy Tamoxifen-d5 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
(E)-3-Hydroxy Tamoxifen-d5に関する追加情報
Introduction to (E)-3-Hydroxy Tamoxifen-d5 and Its Significance in Modern Research
The compound with the CAS number 1185245-32-2 is a deuterated derivative of Tamoxifen, specifically known as (E)-3-Hydroxy Tamoxifen-d5. This is a highly specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. The introduction of deuterium atoms into the molecular structure of Tamoxifen not only modifies its physical and chemical properties but also enhances its metabolic stability, making it an invaluable tool in both preclinical and clinical studies.
Tamoxifen, a well-known selective estrogen receptor modulator (SERM), has been widely used for the treatment of breast cancer due to its ability to bind to estrogen receptors and block their activity. The (E)-3-Hydroxy Tamoxifen-d5 variant, however, offers additional benefits by incorporating deuterium atoms at specific positions in its molecular framework. These deuterium atoms are stable isotope atoms that do not participate in chemical reactions but significantly influence the compound's pharmacokinetic profile.
Recent studies have highlighted the importance of deuterated pharmaceuticals in improving drug efficacy and reducing side effects. The incorporation of deuterium atoms can lead to a longer half-life of the drug, reduced metabolism, and improved bioavailability. This makes (E)-3-Hydroxy Tamoxifen-d5 an attractive candidate for use in extended-release formulations and for patients who require long-term treatment.
In the realm of oncology research, (E)-3-Hydroxy Tamoxifen-d5 has been extensively studied for its potential as an analytical standard and a reference compound. Its high purity and stability make it an ideal candidate for use in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques, which are crucial for characterizing complex molecular structures. Additionally, its deuterated nature allows researchers to differentiate it from endogenous compounds during metabolic studies, providing clearer insights into drug metabolism pathways.
The use of (E)-3-Hydroxy Tamoxifen-d5 in clinical trials has also shown promising results. By leveraging its enhanced metabolic stability, researchers can better understand how the drug interacts with biological systems over time. This information is critical for optimizing dosing regimens and minimizing potential adverse effects. Furthermore, the compound's ability to mimic the behavior of Tamoxifen while offering improved pharmacokinetic properties makes it a valuable asset in the development of next-generation anticancer therapies.
Advances in analytical chemistry have further expanded the applications of (E)-3-Hydroxy Tamoxifen-d5. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled researchers to accurately quantify this compound in biological samples, facilitating more precise pharmacokinetic studies. These advancements have not only improved our understanding of Tamoxifen's mechanism of action but also paved the way for new therapeutic strategies.
The integration of computational modeling and machine learning algorithms has also played a significant role in studying (E)-3-Hydroxy Tamoxifen-d5. By utilizing these tools, researchers can predict how different molecular modifications will affect the compound's behavior, allowing for more targeted drug design. This interdisciplinary approach has led to novel insights into how deuterium atoms influence drug interactions and metabolic pathways.
In conclusion, (E)-3-Hydroxy Tamoxifen-d5 represents a significant advancement in pharmaceutical research. Its unique molecular structure, enhanced metabolic stability, and versatile applications make it an indispensable tool for scientists studying breast cancer and other estrogen-dependent diseases. As research continues to evolve, the potential uses of this compound are likely to expand, offering new hope for patients worldwide.
1185245-32-2 ((E)-3-Hydroxy Tamoxifen-d5) 関連製品
- 1428367-46-7(3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-1-(2-methylphenyl)urea)
- 1017145-43-5(3-(3-Methoxyphenyl)-2-methylpropan-1-amine)
- 2034503-53-0(5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide)
- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)
- 1315367-12-4(3-(2,5-dimethylfuran-3-yl)-1λ?-thiomorpholine-1,1-dione)
- 42528-66-5(1-(3-aminophenyl)-2-methylpropan-1-one hydrochloride)
- 1115871-63-0(N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)
- 866133-39-3(2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one)
- 2059914-52-0((1s,3s)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid)
- 1795297-89-0(3-(3-bromo-4-methoxyphenyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one)




